molecular formula C7H15N3O B15278544 N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide

N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide

Cat. No.: B15278544
M. Wt: 157.21 g/mol
InChI Key: LHJCQHOHUFPEPQ-UHFFFAOYSA-N
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Description

N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide typically involves the reaction of pyrrolidine with appropriate precursors under controlled conditions. One common method involves the use of N-hydroxyimino derivatives, which react with pyrrolidine to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-hydroxy-3-oxo derivatives, while reduction reactions can produce N-hydroxy-3-amine derivatives.

Scientific Research Applications

N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide include:

Uniqueness

N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide is unique due to its specific structure, which includes a hydroxyimino group and a pyrrolidine ring. This combination allows for unique interactions with biological molecules and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N'-hydroxy-3-pyrrolidin-1-ylpropanimidamide

InChI

InChI=1S/C7H15N3O/c8-7(9-11)3-6-10-4-1-2-5-10/h11H,1-6H2,(H2,8,9)

InChI Key

LHJCQHOHUFPEPQ-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)CC/C(=N/O)/N

Canonical SMILES

C1CCN(C1)CCC(=NO)N

Origin of Product

United States

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